4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride
Description
4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride is a benzoic acid derivative characterized by:
- Substituents: A fluorine atom at the 4-position and an iodine atom at the 3-position on the aromatic ring.
- Ester linkage: A 3-(dibutylamino)propyl group attached via an ester bond to the carboxylic acid moiety.
- Salt form: Hydrochloride salt, enhancing solubility and stability in pharmaceutical formulations.
Properties
CAS No. |
455-80-1 |
|---|---|
Molecular Formula |
C18H28ClFINO2 |
Molecular Weight |
471.8 g/mol |
IUPAC Name |
3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate;hydrochloride |
InChI |
InChI=1S/C18H27FINO2.ClH/c1-3-5-10-21(11-6-4-2)12-7-13-23-18(22)15-8-9-16(19)17(20)14-15;/h8-9,14H,3-7,10-13H2,1-2H3;1H |
InChI Key |
HQMLPMDFUQGCBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCOC(=O)C1=CC(=C(C=C1)F)I.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for the Target Compound
The synthesis of 4-fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride typically involves three key stages:
- Preparation of the 4-fluoro-3-iodobenzoic acid or its activated derivative
- Esterification with 3-(dibutylamino)propanol or its equivalent
- Formation of the hydrochloride salt
Preparation of 4-Fluoro-3-iodobenzoic Acid Derivatives
The iodination and fluorination of the benzoic acid ring are critical steps. Literature indicates that selective halogenation of benzoic acid derivatives can be achieved through controlled electrophilic aromatic substitution or via halogen exchange reactions.
Iodination : Iodination at the 3-position is often performed using iodine sources such as iodine monochloride or N-iodosuccinimide under mild acidic conditions to avoid over-iodination or side reactions. Hypervalent iodine reagents like (diacetoxyiodo)benzene can be used to facilitate selective iodination in some protocols.
Fluorination : The fluorine atom at the 4-position is commonly introduced by starting from commercially available 4-fluorobenzoic acid or via nucleophilic aromatic substitution on appropriate precursors.
Esterification with 3-(Dibutylamino)propanol
The esterification step involves coupling 4-fluoro-3-iodobenzoic acid with 3-(dibutylamino)propanol. This can be achieved by:
Activation of the carboxylic acid : Using coupling agents such as N,N'-diisopropylcarbodiimide or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form an active ester intermediate.
Direct esterification : Reacting the acid with 3-(dibutylamino)propanol in the presence of acid catalysts or using acid chlorides derived from the acid (e.g., via reaction with thionyl chloride or oxalyl chloride) to enhance reactivity.
Reaction conditions : Typically conducted in anhydrous organic solvents such as dichloromethane or tetrahydrofuran, under inert atmosphere, at temperatures ranging from 0 °C to ambient temperature to maintain selectivity and yield.
Formation of the Hydrochloride Salt
The final hydrochloride salt is formed by treating the free base ester with hydrochloric acid, often in an organic solvent such as ether or ethanol, to precipitate the hydrochloride salt in crystalline form.
Representative Preparation Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Iodination | 4-Fluorobenzoic acid, iodine monochloride, acetic acid, room temperature | Selective iodination at the 3-position to yield 4-fluoro-3-iodobenzoic acid |
| 2. Activation | 4-Fluoro-3-iodobenzoic acid, thionyl chloride, reflux | Conversion to acid chloride intermediate |
| 3. Esterification | Acid chloride, 3-(dibutylamino)propanol, triethylamine, dichloromethane, 0 °C to room temperature | Formation of 3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate |
| 4. Salt formation | Ester, hydrochloric acid in ether, 0 °C | Precipitation of hydrochloride salt |
Analytical and Purification Techniques
Purification : The crude product is purified by recrystallization from suitable solvents or by column chromatography on silica gel.
Characterization : Confirmed by spectroscopic methods including nuclear magnetic resonance, mass spectrometry, and melting point determination.
Summary of Research Findings and Data
These physicochemical properties support the compound's stability and handling under standard laboratory conditions.
Chemical Reactions Analysis
3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
4-Fluoro-3-iodobenzoic acid derivatives have been investigated for their potential as anticancer agents. The introduction of halogens such as fluorine and iodine into aromatic compounds can enhance their biological activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, making them candidates for further development as chemotherapeutic agents .
2. Antiviral Activity
Research indicates that compounds similar to 4-fluoro-3-iodobenzoic acid may exhibit antiviral properties. They have been studied for their ability to inhibit viral replication mechanisms, particularly in the context of HIV and other enveloped viruses. This application is crucial for developing new antiviral therapies, especially in light of rising drug resistance in viral pathogens .
Neuropharmacological Applications
1. Neurotransmitter Modulation
The dibutylamino group in the compound suggests potential interactions with neurotransmitter systems. Compounds that modulate neurotransmitter release or receptor activity are of interest in treating neurological disorders such as depression and anxiety. Preliminary studies indicate that similar structures may affect serotonin and dopamine pathways, warranting further investigation into their neuropharmacological effects .
Analytical Chemistry Applications
1. Spectroscopic Studies
The unique chemical structure of 4-fluoro-3-iodobenzoic acid allows it to be used as a probe in spectroscopic studies. Its ability to absorb light at specific wavelengths makes it useful for studying molecular interactions and dynamics in biochemical systems. This application is valuable for researchers working on drug design and molecular biology .
Case Studies
Mechanism of Action
The mechanism of action of 3-(dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride involves its interaction with specific molecular targets. The dibutylamino group can interact with biological membranes, while the fluorine and iodine atoms may enhance its binding affinity to certain proteins or enzymes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Halogenated Benzoic Acid Esters
Key Observations :
- Halogen Effects : The iodine in the target compound increases steric bulk and lipophilicity compared to fluorine-only analogues (e.g., EP 4374877 derivatives). This may enhance tissue retention or enable radioactive labeling .
- Aminoalkyl Ester Role: The 3-(dibutylamino)propyl group, shared with dronedarone, improves solubility in acidic environments due to protonation, aiding bioavailability .
Functional Group Comparisons
Dibutylamino Propyl Ester vs. Dimethylamino Propyl Esters
- Prothiocarb Hydrochloride (): Contains a dimethylaminopropyl thioester. The shorter alkyl chains (dimethyl vs.
- HBK Series (): Piperazine-based amino groups exhibit higher polarity, favoring aqueous solubility but reducing membrane permeability relative to dibutylamino groups.
Hydrochloride Salt vs. Free Base
- The hydrochloride salt form (common in HBK compounds and dronedarone) enhances water solubility and stability, critical for oral dosage forms. Neutral esters (e.g., EP 4374877 derivatives) may require prodrug strategies for bioavailability .
Biological Activity
4-Fluoro-3-iodobenzoic acid, 3-(dibutylamino)propyl ester, hydrochloride (CAS Number 455-80-1) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant studies and findings.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a fluorine atom and an iodine atom, along with a dibutylamino propyl ester group. Its molecular formula is , and it has a molecular weight of approximately 471.08 g/mol .
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 450.2 °C at 760 mmHg |
| Flash Point | 226.1 °C |
| Solubility | Varies based on medium |
Research indicates that benzoic acid derivatives, including 4-fluoro-3-iodobenzoic acid derivatives, can influence various biological pathways. Notably, they may enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) . These pathways are crucial for maintaining cellular homeostasis and have implications in aging and disease states.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to 4-fluoro-3-iodobenzoic acid can activate cathepsins B and L, enzymes involved in protein degradation. For instance, one study found that certain benzoic acid derivatives significantly increased the activity of these enzymes in human foreskin fibroblasts .
Table: Biological Activity of Related Compounds
| Compound | Cathepsin B Activation (%) | Cathepsin L Activation (%) | UPP Activity (%) |
|---|---|---|---|
| 3-Chloro-4-methoxybenzoic acid | 467.3 ± 3.9 | Significant | Enhanced |
| 4-Fluoro-3-iodobenzoic acid | Not directly reported | Not directly reported | Potentially enhanced |
Case Studies
- Antiproliferative Effects : A study examined the antiproliferative effects of various benzoic acid derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against specific cancer types, suggesting potential therapeutic applications .
- Neuroprotective Activity : Another investigation into related compounds highlighted their neuroprotective effects, particularly in models of neurodegenerative diseases. The compounds were shown to inhibit neurolysin and angiotensin-converting enzyme, which are associated with neuroinflammation and neurodegeneration .
Pharmacological Potential
The diverse biological activities observed suggest that this compound may serve as a lead compound for further drug development in areas such as:
- Cancer Therapy : Due to its cytotoxic properties.
- Neurodegenerative Diseases : As a potential neuroprotective agent.
- Anti-aging Treatments : By modulating proteostasis pathways.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and purifying 4-fluoro-3-iodobenzoic acid derivatives?
- Methodological Answer : Synthesis of halogenated benzoic acid derivatives often involves multi-step protocols, such as nitration, esterification, and hydrolysis (e.g., 3-chloro-2,4-difluoro-5-hydroxybenzoic acid synthesis via diazotization and hydrolysis ). For purification, column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) or preparative HPLC is recommended. LCMS (e.g., m/z 742 [M+H]+) and HPLC retention time analysis (e.g., 1.25 minutes under SQD-FA05 conditions) are critical for verifying purity .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Methodological Answer : Use spectroscopic techniques such as:
- IR spectroscopy to confirm functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹).
- NMR (¹H/¹³C) to resolve substituent positions (e.g., fluorine and iodine substituents in aromatic regions).
- High-resolution mass spectrometry (HRMS) to validate molecular formulas (e.g., [M+H]+ peaks with <2 ppm error) .
Q. What stability challenges arise during storage of halogenated benzoic acid esters?
- Methodological Answer : Halogenated esters are prone to hydrolysis under acidic or basic conditions. Store under inert atmospheres (N₂/Ar) at -20°C in anhydrous solvents (e.g., DMSO or DMF). Monitor degradation via periodic LCMS analysis, focusing on peaks corresponding to hydrolyzed products (e.g., free benzoic acid) .
Advanced Research Questions
Q. How can regioselectivity be controlled during iodination/fluorination of benzoic acid precursors?
- Methodological Answer : Regioselectivity in halogenation is influenced by directing groups. For example, electron-withdrawing groups (e.g., -COOH) meta-direct electrophilic substitution. Use DFT calculations to predict reactive sites or employ protective groups (e.g., esterification of -COOH to reduce deactivation) . Experimental validation via X-ray crystallography or NOESY NMR can resolve positional ambiguities .
Q. What strategies address contradictions in bioactivity data for structurally similar compounds?
- Methodological Answer : Contradictions may arise from impurities or assay variability. Implement orthogonal assays (e.g., enzymatic inhibition + cell viability) and cross-validate with synthesized analogs. For example, compare 3-(dibutylamino)propyl ester derivatives with varying halogen substituents to isolate structure-activity relationships (SAR) .
Q. How can researchers optimize reaction yields for multi-step syntheses involving this compound?
- Methodological Answer : Use design of experiments (DoE) to screen variables (e.g., temperature, catalyst loading). For esterification steps, consider coupling agents like DCC/DMAP or enzymatic catalysts (e.g., lipases) to enhance efficiency. Monitor intermediates via TLC or inline IR spectroscopy .
Q. What in silico tools are suitable for predicting pharmacokinetic properties of this ester derivative?
- Methodological Answer : Employ tools like SwissADME to predict logP (lipophilicity) and blood-brain barrier penetration. Molecular docking (e.g., AutoDock Vina) can model interactions with targets like esterases or ion channels. Validate predictions with in vitro assays (e.g., plasma stability tests) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in HPLC retention times across studies?
- Methodological Answer : Retention time variability often stems from column aging or mobile phase composition. Standardize protocols using reference compounds (e.g., 4-hydroxybenzoic acid derivatives) and calibrate systems with certified standards. Report retention times alongside column specifications (e.g., C18, 2.6 µm particle size) .
Q. Why might NMR spectra of this compound show unexpected splitting patterns?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
